1-Bromo-2,3,4,5-tetradeuteriobenzene

Description

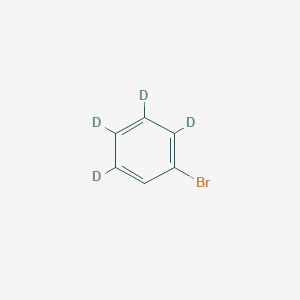

1-Bromo-2,3,4,5-tetradeuteriobenzene (C₆HBrD₄) is a deuterated aromatic compound where four hydrogen atoms at the 2, 3, 4, and 5 positions of the benzene ring are replaced by deuterium (D), and a bromine atom is attached at the 1-position. This isotopic labeling significantly impacts its physical and chemical properties, particularly in vibrational spectroscopy and reaction kinetics, due to the kinetic isotope effect (KIE). Deuterated compounds like this are critical in mechanistic studies, NMR spectroscopy, and pharmaceutical research, where isotopic tracing is essential .

Properties

Molecular Formula |

C6H5B |

|---|---|

Molecular Weight |

161.03 g/mol |

IUPAC Name |

1-bromo-2,3,4,5-tetradeuteriobenzene |

InChI |

InChI=1S/C6H5Br/c7-6-4-2-1-3-5-6/h1-5H/i1D,2D,3D,4D |

InChI Key |

QARVLSVVCXYDNA-RHQRLBAQSA-N |

Isomeric SMILES |

[2H]C1=CC(=C(C(=C1[2H])[2H])[2H])Br |

Canonical SMILES |

C1=CC=C(C=C1)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Properties :

- Molecular Weight: ~161.02 g/mol (vs. 156.97 g/mol for non-deuterated 1-bromobenzene).

- Synthesis : Typically synthesized via halogen-deuterium exchange reactions or deuteration of pre-brominated intermediates using deuterated reagents (e.g., D₂O or deuterated acids) .

Comparison with Structurally Similar Compounds

1-Bromo-2,3,5,6-tetrafluorobenzene (C₆BrF₄)

Key Differences :

- Substituents : Fluorine atoms at positions 2,3,5,6 vs. deuterium in the tetradeuteriobenzene.

- Electronic Effects : Fluorine’s strong electron-withdrawing nature reduces ring electron density, enhancing electrophilic substitution resistance. Deuterium, in contrast, has negligible electronic impact but alters kinetic parameters .

- Applications : Tetrafluorobromobenzenes are used in agrochemicals and liquid crystals, whereas deuterated bromobenzenes are employed in isotopic labeling and reaction mechanism studies.

| Property | 1-Bromo-2,3,4,5-tetradeuteriobenzene | 1-Bromo-2,3,5,6-tetrafluorobenzene |

|---|---|---|

| Molecular Weight (g/mol) | 161.02 | 228.97 |

| Boiling Point (°C) | ~155–160 (estimated) | 142–144 |

| $ ^1\text{H} $-NMR | Simplified (no D signals) | Complex (multiple F-coupled peaks) |

| Reactivity | Slower C-D bond cleavage (KIE) | High stability due to F substituents |

1-Bromo-3,5-di-tert-butylbenzene (C₁₂H₁₇Br)

Key Differences :

- Steric Effects : Bulky tert-butyl groups at positions 3 and 5 create steric hindrance, limiting access to the bromine substituent. Deuterium in the tetradeuteriobenzene has minimal steric impact.

- Applications : Tert-butyl derivatives are used in polymer stabilization, while deuterated analogs serve as spectroscopic probes.

| Property | This compound | 1-Bromo-3,5-di-tert-butylbenzene |

|---|---|---|

| Molecular Weight (g/mol) | 161.02 | 269.22 |

| Solubility | Moderate in organic solvents | Low (due to tert-butyl groups) |

| Thermal Stability | Similar to non-deuterated analogs | High (steric protection) |

5-Bromo-1,2,3-trimethoxybenzene (C₉H₁₁BrO₃)

Key Differences :

- Functional Groups : Methoxy (-OCH₃) groups at positions 1,2,3 vs. deuterium.

| Property | This compound | 5-Bromo-1,2,3-trimethoxybenzene |

|---|---|---|

| Synthesis Complexity | Moderate (deuteration required) | High (multi-step functionalization) |

| Polarizability | Low | High (due to OCH₃ groups) |

| Applications | Isotopic labeling | Pharmaceutical intermediates |

Reference : .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.